molecular formula C22H22N2O5S2 B2433436 ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate CAS No. 1116082-73-5

ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate

Cat. No.: B2433436
CAS No.: 1116082-73-5
M. Wt: 458.55
InChI Key: HVLPPDNIYKFVLW-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a sulfonamide group

Properties

IUPAC Name

ethyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-4-29-22(26)16-6-5-7-17(14-16)23-21(25)20-19(12-13-30-20)24(3)31(27,28)18-10-8-15(2)9-11-18/h5-14H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLPPDNIYKFVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with molecular targets such as voltage-gated sodium channels. The compound can block these channels, thereby inhibiting the propagation of action potentials in neurons . This makes it a potential candidate for the development of anesthetic or anticonvulsant drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of organic semiconductors and other advanced materials .

Biological Activity

Ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Amido groups : Contributing to its interaction with biological targets.
  • Benzoate moiety : Enhancing lipophilicity and potential receptor binding.

The molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of approximately 348.43 g/mol.

Anticancer Properties

Research indicates that compounds structurally similar to ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action typically involve:

  • Inhibition of cell proliferation : The compound has shown potential in inhibiting the growth of cancer cells by interfering with cell cycle progression.
  • Induction of apoptosis : Ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate may induce programmed cell death through the activation of intrinsic apoptotic pathways.

The biological activity is believed to stem from interactions with specific molecular targets, including:

  • Enzymatic inhibition : Targeting enzymes involved in cancer cell metabolism.
  • Receptor modulation : Interacting with receptors that regulate cellular signaling pathways.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate on several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The results indicated:

Cell LineIC50 (µM)Mechanism
MCF-715.5Apoptosis induction
A54912.8Cell cycle arrest
HCT11610.2Enzyme inhibition

These findings suggest a promising anticancer profile, warranting further investigation into the compound's therapeutic potential.

Binding Affinity Studies

Binding affinity studies have shown that ethyl 3-[3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-amido]benzoate interacts with specific targets within biological systems, enhancing its pharmacological properties. For instance, molecular docking simulations revealed strong binding interactions with key enzymes involved in tumor growth regulation.

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